5,6-Diaminouracil

Description

Structure

3D Structure

Properties

IUPAC Name |

5,6-diamino-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4O2/c5-1-2(6)7-4(10)8-3(1)9/h5H2,(H4,6,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBTNLADSUVOPPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(NC(=O)NC1=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

42965-55-9 (sulfate (1:1)), 63981-35-1 (sulfate (2:1)) | |

| Record name | 5,6-Diamino-2,4-dihydroxypyrimidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003240720 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9062930 | |

| Record name | 2,4(1H,3H)-Pyrimidinedione, 5,6-diamino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9062930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3240-72-0 | |

| Record name | 5,6-Diaminouracil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3240-72-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,6-Diamino-2,4-dihydroxypyrimidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003240720 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4(1H,3H)-Pyrimidinedione, 5,6-diamino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4(1H,3H)-Pyrimidinedione, 5,6-diamino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9062930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,6-diaminouracil | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.827 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5,6-DIAMINOURACIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VEU0FRO9FL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

5,6-Diaminouracil chemical properties and structure

An In-Depth Technical Guide to 5,6-Diaminouracil: Chemical Properties and Structure

Introduction

This compound is a substituted pyrimidine (B1678525) derivative that serves as a crucial building block in synthetic organic and medicinal chemistry.[1] As an aminouracil, its structure is characterized by a uracil (B121893) core with amino groups substituted at the 5 and 6 positions.[2] This arrangement of functional groups imparts significant reactivity, making it a versatile precursor for the synthesis of a wide array of fused heterocyclic systems, including biologically active compounds like xanthines and pteridines.[3][4] Its ability to act as both a nucleophile and an electrophile makes it a valuable intermediate in the development of novel therapeutic agents, including antiviral, anticancer, and anti-inflammatory drugs.[5]

Chemical Properties

This compound is typically a powder, with its sulfate (B86663) salt appearing as a buff-colored or tan precipitate.[6][7] The hydrochloride salt melts with decomposition in the range of 300–305°C.[7]

Quantitative Data Summary

The key chemical and physical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₆N₄O₂ | [8][9] |

| Molecular Weight | 142.12 g/mol | [9] |

| Average Mass | 142.116 Da | [2][8] |

| Monoisotopic Mass | 142.04908 Da | [2] |

| Melting Point | >260 °C (dec.) | |

| CAS Number | 3240-72-0 | [9] |

| IUPAC Name | 5,6-diaminopyrimidine-2,4(1H,3H)-dione | [2][8] |

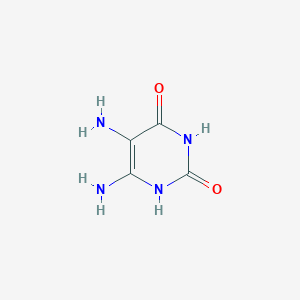

Chemical Structure

This compound is an aminouracil where the hydrogen atoms at positions 5 and 6 of the uracil ring are substituted with amino groups.[8][10] This structure is the foundation for its chemical reactivity, particularly in condensation reactions. It is a pyrimidone, an aminouracil, and a diamine.[9]

Synonyms:

The molecule can exist in tautomeric forms, primarily the lactam form (as shown below) and the lactim form (5,6-diamino-2,4-dihydroxypyrimidine). The diamino-dione structure is the most commonly represented form.

Experimental Protocols

The synthesis and analysis of this compound are well-documented in chemical literature. Below are detailed methodologies for its preparation and characterization.

Synthesis of this compound Hydrochloride

A common and efficient method for synthesizing this compound is through the nitrosation of 6-aminouracil (B15529), followed by chemical reduction.[6][7][11]

Workflow for the Synthesis of this compound

Detailed Methodology:

-

Preparation of 6-Aminouracil: To a solution of sodium ethoxide, prepared by dissolving sodium in absolute ethanol, powdered urea and ethyl cyanoacetate are added.[6][7] The mixture is heated under reflux for approximately 4 hours, during which the sodium salt of 6-aminouracil precipitates.[7]

-

Nitrosation: The 6-aminouracil salt is dissolved in water. The solution is then treated with glacial acetic acid, followed by the cautious addition of a sodium nitrite solution.[7][11] A rose-red precipitate of 5-nitroso-6-aminouracil forms almost immediately.[12] This intermediate is filtered and washed.[7]

-

Reduction: The moist nitroso compound is suspended in warm water (approx. 50°C) in a fume hood.[7][12] Solid sodium hydrosulfite is added in portions while stirring and heating on a steam bath until the red color is completely bleached, indicating the formation of the light tan diaminouracil bisulfite.[7] An excess of sodium hydrosulfite is added, and the mixture is heated for an additional 15 minutes before being cooled and filtered.[7]

-

Purification via Hydrochloride Salt Formation: The crude bisulfite salt is transferred to a flask, and concentrated hydrochloric acid is added.[7][11] The slurry is heated on a steam bath with stirring for one hour.[7] The resulting tan-colored this compound hydrochloride is filtered, washed thoroughly with acetone, and dried under a vacuum.[7]

Analytical Methodology: Nuclear Magnetic Resonance (NMR)

NMR spectroscopy is a powerful tool for the structural confirmation of this compound and its derivatives.

Methodology:

-

Sample Preparation: A small amount of the synthesized compound (e.g., 5-10 mg) is dissolved in a suitable deuterated solvent, such as DMSO-d₆ or DMF-d₇, in an NMR tube.[4]

-

Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a high-frequency NMR spectrometer (e.g., 600 MHz).[4]

-

Spectral Analysis: Chemical shifts (δ) are reported in parts per million (ppm) and referenced to the residual solvent signals.[4] For the N-(6-amino-3-ethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)benzamide derivative in DMSO-d₆, characteristic signals include a singlet for the N1-H at ~10.38 ppm, a singlet for the amide CONH proton at ~8.86 ppm, aromatic protons between 7.47-7.99 ppm, and a broad singlet for the C6-NH₂ protons at ~6.06 ppm.[4] The carbon spectrum will show characteristic peaks for the carbonyl carbons (C=O) and the C5/C6 carbons of the pyrimidine ring.[4]

Reactivity and Biological Relevance

This compound is a key precursor in the synthesis of various biologically active heterocyclic compounds.[5] Its adjacent amino groups are ideal for condensation reactions with dicarbonyl compounds, carboxylic acids, or their derivatives to form fused ring systems.[3]

Synthesis of 8-Substituted Xanthines

A significant application of this compound derivatives is the synthesis of 8-substituted xanthines, which are known for a range of pharmacological activities, including acting as potent DPP-4 inhibitors for the treatment of type 2 diabetes.[3] The general pathway involves the acylation of the 5-amino group, followed by cyclization.

Synthetic Pathway to 8-Substituted Xanthines

This reaction typically involves coupling the this compound derivative with a carboxylic acid using a coupling reagent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or COMU.[3][4] The resulting 6-amino-5-carboxamidouracil intermediate is then cyclized, often through heating, to yield the final 8-substituted xanthine derivative.[4] This synthetic versatility underscores the importance of this compound as a foundational molecule in medicinal chemistry and drug discovery.[1]

References

- 1. researchgate.net [researchgate.net]

- 2. ebi.ac.uk [ebi.ac.uk]

- 3. Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural and Conformational Studies on Carboxamides of 5,6-Diaminouracils—Precursors of Biologically Active Xanthine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. DNAmod: this compound [dnamod.hoffmanlab.org]

- 9. This compound | C4H6N4O2 | CID 76726 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound (CHEBI:46252) [ebi.ac.uk]

- 11. benchchem.com [benchchem.com]

- 12. orgsyn.org [orgsyn.org]

5,6-Diaminouracil: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 5,6-Diaminouracil, a critical precursor in the synthesis of biologically active molecules. This document details its chemical identity, physicochemical properties, synthesis protocols, and its significant role as a scaffold in medicinal chemistry, particularly in the development of xanthine-based adenosine (B11128) receptor antagonists.

Chemical Identity and Properties

This compound is a pyrimidine (B1678525) derivative that serves as a versatile building block in organic synthesis. Its unique structure, featuring two amino groups adjacent to the uracil (B121893) core, provides multiple reactive sites for the construction of complex heterocyclic systems.

CAS Number: 3240-72-0[1]

Synonyms:

-

5,6-Diamino-2,4-dihydroxypyrimidine[1]

-

2,4(1H,3H)-Pyrimidinedione, 5,6-diamino-[1]

-

5,6-diamino-1,2,3,4-tetrahydropyrimidine-2,4-dione[1]

-

4,5-Diamino-2,6-dihydroxypyrimidine[1]

-

5,6-diamino-uracil[1]

-

diaminouracil[2]

-

5,6-diamino-2,4-pyrimidinediol[1]

-

5,6-diamino-1H-pyrimidine-2,4-dione[1]

Derivatives of this compound are also of significant interest, including its sulfate (B86663) and hydrochloride salts, as well as N-alkylated versions.

-

This compound sulfate: CAS Number: 32014-70-3[3]

-

This compound hydrochloride: CAS Number: 53608-89-2[4]

-

1,3-Diethyl-5,6-diaminouracil: CAS Number: 52998-22-8

Physicochemical and Spectroscopic Data

The following tables summarize key quantitative data for this compound and its common derivatives.

Table 1: Physicochemical Properties

| Property | This compound | This compound sulfate | 5,6-Diamino-1,3-dimethyluracil | 1,3-Diethyl-5,6-diaminouracil |

| Molecular Formula | C₄H₆N₄O₂[1] | C₄H₆N₄O₂ · xH₂SO₄ | C₆H₁₀N₄O₂[5] | C₈H₁₄N₄O₂ |

| Molecular Weight | 142.12 g/mol [1] | 142.12 g/mol (free base) | 170.17 g/mol [5] | 198.22 g/mol |

| Appearance | Crystalline solid | Powder | Solid | Yellow solid |

| Melting Point | >300-305 °C (decomposes)[4] | >260 °C (decomposes)[3] | Not available | 88-98 °C |

| Solubility | Appreciably soluble in water (as hydrochloride) | Slightly soluble in water | Not available | Hygroscopic |

Table 2: Spectroscopic Data for this compound

| Technique | Data |

| UV-Vis | Absorption peak at 260 mμ (in 0.1N HCl), log ε = 4.24[4] |

| FTIR | Available spectra can be found on SpectraBase.[7] |

| Mass Spectrometry (GC-MS) | Available spectra can be found on SpectraBase.[7] |

Experimental Protocols: Synthesis of this compound and Derivatives

The synthesis of this compound and its derivatives is well-established, with several methods reported in the literature. A common and efficient route involves the nitrosation of 6-aminouracil (B15529) followed by reduction.

Synthesis of this compound Hydrochloride

This protocol is a modification of Traube's synthesis.[4][8]

Step 1: Preparation of 6-Aminouracil

-

In a 3-liter, three-necked flask equipped with a reflux condenser and a stirrer, dissolve 39.4 g of sodium in 1 L of absolute ethanol.

-

To the resulting sodium ethoxide solution, add 91.5 ml of ethyl cyanoacetate (B8463686) and 51.5 g of urea.

-

Heat the mixture under reflux with vigorous stirring for 4 hours. The reaction mixture will become nearly solid.

-

After the reaction, add 1 L of hot (80°C) water to dissolve the solid.

-

Heat the stirred solution at 80°C for 15 minutes and then neutralize to litmus (B1172312) with glacial acetic acid.

Step 2: Nitrosation of 6-Aminouracil

-

To the neutralized 6-aminouracil solution, add an additional 75 ml of glacial acetic acid.

-

Cautiously add a solution of 64.8 g of sodium nitrite (B80452) dissolved in 70 ml of water. A rose-red nitroso compound will precipitate.

-

Filter the nitroso compound and wash it with a small amount of ice water.

Step 3: Reduction to this compound Bisulfite

-

Transfer the moist nitroso compound back to the 3-liter flask and add 430 ml of warm water (50°C). This step should be performed in a fume hood.

-

Heat the slurry on a steam bath with stirring and add solid sodium hydrosulfite until the red color is completely bleached.

-

Add an additional 30 g of sodium hydrosulfite and continue heating with stirring for another 15 minutes.

-

Allow the mixture to cool, then filter the dense diaminouracil bisulfite, wash it with water, and partially dry it.

Step 4: Conversion to this compound Hydrochloride

-

Transfer the diaminouracil bisulfite to a wide-mouthed 1-liter flask.

-

Add concentrated hydrochloric acid (100-200 ml) until the mixture can be mechanically stirred. This should be done in a fume hood.

-

Heat the slurry on a steam bath with stirring for 1 hour.

-

Filter the resulting tan diaminouracil hydrochloride on a sintered glass funnel, wash it well with acetone, and dry it under vacuum over phosphorus pentoxide.

The overall workflow for this synthesis is depicted below.

Caption: Synthesis workflow for this compound Hydrochloride.

Synthesis of 6-Amino-5-carboxamidouracils

This compound is a key precursor for the synthesis of 6-amino-5-carboxamidouracils, which are important intermediates for 8-substituted xanthines. A modern and efficient method utilizes the coupling reagent COMU.[9][10][11][12]

General Procedure for Amide Formation: [12]

-

Dissolve the desired carboxylic acid (1.0 equivalent) and COMU (1.1 equivalents) in a minimal amount of dimethylformamide (DMF).

-

In a separate flask, dissolve the this compound derivative (1.1 equivalents) and diisopropylethylamine (DIPEA) (2.0 equivalents) in a minimal amount of DMF.

-

Add the diaminouracil/DIPEA solution dropwise to the carboxylic acid/COMU solution at room temperature.

-

The pure product typically precipitates within 5 to 10 minutes.

-

The precipitate can be isolated by filtration and washed.

This method is highly regioselective, yielding the 5-carboxamido derivative.[9][10]

The following diagram illustrates the general workflow for the synthesis of xanthine (B1682287) derivatives starting from this compound.

Caption: General synthesis pathway of xanthine derivatives.

Role in Drug Development: Precursor to Adenosine Receptor Antagonists

This compound derivatives are pivotal in the synthesis of xanthines, a class of compounds known for their activity as adenosine receptor antagonists.[11][13] Methylxanthines like caffeine (B1668208) and theophylline (B1681296) are well-known examples.[13] By modifying the xanthine scaffold, highly potent and selective antagonists for the different adenosine receptor subtypes (A1, A2A, A2B, and A3) can be developed.[14]

The Adenosine A2A Receptor Signaling Pathway

The adenosine A2A receptor (A2AR) is a G-protein coupled receptor (GPCR) that plays a crucial role in various physiological processes, including immune responses.[15][16][17] Its signaling cascade is a key target in drug development, particularly in immuno-oncology.[15][17]

Mechanism of Action:

-

Adenosine Binding: Under conditions such as hypoxia in the tumor microenvironment, extracellular ATP is converted to adenosine.[15] Adenosine then binds to the A2A receptor on the surface of immune cells.[15]

-

G-Protein Activation: This binding activates the associated Gs protein, leading to the activation of adenylyl cyclase (AC).[15][16]

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).[15][16]

-

Downstream Signaling: The increase in intracellular cAMP activates Protein Kinase A (PKA).[15][16] PKA then phosphorylates and activates the cAMP response element-binding protein (CREB).[15][16]

-

Immunosuppression: The activation of the A2AR pathway ultimately leads to an immunosuppressive effect, inhibiting the activity of immune cells like T-cells and natural killer (NK) cells.[15][18]

Xanthine derivatives synthesized from this compound act as antagonists at the A2A receptor, blocking the binding of adenosine and thereby preventing this immunosuppressive cascade. This can enhance the anti-tumor immune response.[17]

The diagram below illustrates the adenosine A2A receptor signaling pathway and the point of intervention for xanthine antagonists.

Caption: Adenosine A2A receptor signaling pathway.

References

- 1. This compound | C4H6N4O2 | CID 76726 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. DNAmod: this compound [dnamod.hoffmanlab.org]

- 3. 5,6-二氨基脲嘧啶硫酸盐 95% | Sigma-Aldrich [sigmaaldrich.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. scbt.com [scbt.com]

- 6. 5,6-Diamino-1,3-dimethyluracil [webbook.nist.gov]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Frontiers | Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines [frontiersin.org]

- 10. Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Structural and Conformational Studies on Carboxamides of 5,6-Diaminouracils—Precursors of Biologically Active Xanthine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Xanthines as Adenosine Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Role of adenosine A2a receptor in cancers and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 16. commerce.bio-rad.com [commerce.bio-rad.com]

- 17. Adenosine-A2A Receptor Pathway in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Frontiers | Adenosine A2A Receptor Stimulation Inhibits TCR-Induced Notch1 Activation in CD8+T-Cells [frontiersin.org]

An In-depth Technical Guide to the Physical and Chemical Properties of 5,6-Diaminouracil

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,6-Diaminouracil is a pyrimidine (B1678525) derivative of significant interest in medicinal chemistry and drug development. It serves as a key precursor in the synthesis of a variety of bioactive heterocyclic compounds, most notably uric acid and its analogs, as well as xanthine (B1682287) derivatives which have applications as adenosine (B11128) receptor antagonists. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis, and an exploration of its reactivity and biological significance.

Physical Properties

This compound is a crystalline solid. Its physical properties are summarized in the table below. It is important to note that the free base tends to decompose upon heating, and therefore a precise melting point is not typically observed. The hydrochloride and sulfate (B86663) salts are more stable and have defined decomposition points.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₆N₄O₂ | [1] |

| Molecular Weight | 142.12 g/mol | [1] |

| Appearance | Buff-colored to tan powder | [2][3] |

| Melting Point | Decomposes above 260 °C (sulfate salt)[4] | |

| 300-305 °C (with decomposition, HCl salt)[2][5] | ||

| Solubility | Hydrochloride salt: Appreciably soluble in water. | [2] |

| Sulfate salt: Slightly soluble in water. | [2] | |

| Soluble in DMSO and methanol. | ||

| pKa | Data not available in literature. |

Spectroscopic Properties

The spectral data for this compound are crucial for its identification and characterization.

UV-Vis Spectroscopy

This compound hydrochloride, in 0.1N hydrochloric acid, exhibits a well-defined absorption peak at 260 nm[2][5]. The molar absorptivity (log ε) at this wavelength is 4.24[2][5].

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of this compound and its derivatives have been reported, typically in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) due to solubility. The chemical shifts are influenced by the solvent, concentration, and temperature. Representative data for a derivative, N-(6-Amino-3-ethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-3-phenylpropiolamide, in DMSO-d₆ shows characteristic peaks for the uracil (B121893) ring protons and the substituent groups[6].

Infrared (IR) Spectroscopy

The FT-IR spectrum of this compound shows characteristic absorption bands corresponding to its functional groups. Key peaks include N-H stretching vibrations from the amino groups and the uracil ring, C=O stretching from the carbonyl groups, and C=C and C-N stretching vibrations within the pyrimidine ring[4].

Mass Spectrometry

The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern. The molecular ion peak (M+) would be expected at m/z 142.

Chemical Properties and Reactivity

This compound is a versatile molecule due to the presence of two adjacent amino groups on the pyrimidine ring, which makes it an excellent precursor for the synthesis of various fused heterocyclic systems.

Synthesis of Uric Acid and Xanthine Derivatives (Traube Purine (B94841) Synthesis)

A primary application of this compound is in the Traube purine synthesis, a method for constructing the purine ring system. In this reaction, this compound is condensed with a one-carbon unit, such as formic acid or a derivative, to form the imidazole (B134444) ring fused to the pyrimidine core, yielding uric acid or its derivatives[7][8][9][10][11].

Caption: Traube purine synthesis of Uric Acid.

Condensation Reactions

The amino groups of this compound readily undergo condensation reactions with various carbonyl compounds, such as aldehydes and ketones, to form Schiff bases. These intermediates can then be used in further cyclization reactions to create a diverse range of heterocyclic structures[6][12].

Antioxidant Activity

This compound and its derivatives have demonstrated significant antioxidant and free radical scavenging properties[13]. The mechanism is believed to involve the donation of a hydrogen atom from the amino groups to neutralize free radicals, thereby terminating radical chain reactions. This activity is particularly relevant in the context of its relationship to uric acid, a known antioxidant in biological systems.

Caption: Radical scavenging by this compound.

Experimental Protocols

Synthesis of this compound from 6-Aminouracil (B15529)

This protocol is a modification of the Traube synthesis[3].

Materials:

-

6-Aminouracil

-

Sodium nitrite (B80452) (NaNO₂)

-

Acetic acid

-

Sodium hydrosulfite (Na₂S₂O₄)

-

Sodium hydroxide (B78521) (NaOH)

-

Sulfuric acid (H₂SO₄)

-

Ethanol

-

Ethyl cyanoacetate (B8463686)

Procedure:

-

Preparation of 6-Aminouracil: A solution of sodium ethoxide is prepared by dissolving sodium in absolute ethanol. Powdered urea and ethyl cyanoacetate are added, and the mixture is refluxed for two hours. The resulting sodium salt of 6-aminouracil is filtered, washed with alcohol, and dried[3].

-

Nitrosation: The sodium salt of 6-aminouracil is dissolved in water with ice, and a solution of sodium nitrite is added. This mixture is then added to a solution of acetic acid and ice. Concentrated ammonia (B1221849) is added until the solution is ammoniacal, precipitating the rose-colored salt of 5-nitroso-6-aminouracil, which is then filtered[3].

-

Reduction: The 5-nitroso-6-aminouracil salt is suspended in hot water, and sodium hydrosulfite is added. The mixture is heated to boiling with stirring, transforming the rose-colored salt into a buff-colored precipitate of this compound sulfate. The mixture is cooled and filtered[3].

-

Purification: The crude this compound sulfate is dissolved in 6% sodium hydroxide containing a small amount of sodium sulfite. The solution is clarified and poured into a boiling solution of dilute sulfuric acid. Upon cooling, purified this compound sulfate precipitates and is filtered, washed with water, and air-dried[3].

Caption: Synthesis workflow of this compound.

Conversion of this compound Bisulfite to Hydrochloride Salt

This protocol describes the purification of crude this compound bisulfite by converting it to the hydrochloride salt[2].

Materials:

-

Crude this compound bisulfite

-

Concentrated hydrochloric acid (HCl)

-

Acetone

-

Phosphorus pentoxide (P₄O₁₀)

Procedure:

-

The crude bisulfite salt is transferred to a flask, and concentrated hydrochloric acid is added to create a stirrable slurry.

-

The slurry is heated on a steam bath with stirring for 1 hour in a fume hood.

-

The resulting tan-colored this compound hydrochloride is filtered using a sintered glass funnel.

-

The product is washed thoroughly with acetone.

-

The final product is dried in a vacuum desiccator over phosphorus pentoxide[2].

Biological Significance and Applications in Drug Development

This compound's primary role in drug development is that of a versatile building block.

Precursor to Bioactive Molecules

As previously mentioned, it is a key intermediate in the synthesis of xanthines, which are known for their diverse pharmacological activities, including adenosine receptor antagonism. This makes this compound a valuable starting material for the development of new drugs targeting these receptors for conditions such as asthma, chronic obstructive pulmonary disease (COPD), and Parkinson's disease[14].

Role in Purine Metabolism

While not a direct intermediate in the main de novo purine biosynthesis pathway, this compound's structural similarity to purine precursors and its conversion to uric acid highlight its connection to purine metabolism. Uric acid is the final product of purine degradation in humans. The enzymatic conversion of this compound to uric acid is not well-defined in mammalian systems but is a key chemical synthesis route.

Caption: Biological relevance of this compound.

Conclusion

This compound is a molecule of considerable importance in synthetic and medicinal chemistry. Its rich reactivity, particularly in the formation of fused heterocyclic systems, makes it an invaluable precursor for the development of novel therapeutic agents. This guide has provided a detailed overview of its physical and chemical properties, along with established experimental protocols, to aid researchers and scientists in its effective utilization in their research and drug development endeavors. Further research to elucidate its precise pKa values and quantitative solubility in various solvents would be beneficial to the scientific community.

References

- 1. This compound | C4H6N4O2 | CID 76726 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. orgsyn.org [orgsyn.org]

- 6. Structural and Conformational Studies on Carboxamides of 5,6-Diaminouracils—Precursors of Biologically Active Xanthine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scribd.com [scribd.com]

- 8. Synthesis and Medicinal Uses of Purine | Pharmaguideline [pharmaguideline.com]

- 9. Traube Purine Synthesis [drugfuture.com]

- 10. TRAUBE PURINE SYNTHESIS.pptx [slideshare.net]

- 11. researchgate.net [researchgate.net]

- 12. A Novel One-Pot and Efficient Procedure for Synthesis of New Fused Uracil Derivatives for DNA Binding [scirp.org]

- 13. Long-chain-substituted uric acid and this compound derivatives as novel agents against free radical processes: synthesis and in vitro activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines - PMC [pmc.ncbi.nlm.nih.gov]

5,6-Diaminouracil molecular formula and weight

This guide provides an in-depth look at the fundamental physicochemical properties of 5,6-Diaminouracil, a pyrimidine (B1678525) derivative of significant interest to researchers and professionals in drug development and life sciences.

Core Molecular and Physical Data

This compound, an aminouracil where the ring hydrogens at positions 5 and 6 of uracil (B121893) are substituted by amino groups, is a compound with notable biological and chemical properties.[1][2] Its key quantitative data are summarized in the table below for ease of reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₄H₆N₄O₂ | [1][2] |

| Molecular Weight | 142.12 g/mol | [2] |

| Average Mass | 142.116 | [1] |

| CAS Number | 3240-72-0 | [2] |

Synonyms: 5,6-diaminopyrimidine-2,4(1H,3H)-dione, 5,6-diamino-2,4-dihydroxypyrimidine[1][2].

Applications and Research Interest

This compound serves as a crucial intermediate in the synthesis of various biologically active compounds, including xanthine (B1682287) derivatives.[3] Its structural features make it a valuable precursor in the development of novel therapeutic agents. For instance, derivatives of this compound have been investigated for their potential as agents against free radical processes.[1]

Experimental Protocols and Signaling Pathways

Detailed experimental protocols for the synthesis or application of this compound and specific signaling pathways in which it is involved are highly context-dependent and are not detailed in this general technical guide. Researchers should refer to specific publications for methodologies relevant to their work. For example, procedures for the synthesis of this compound derivatives can be found in the chemical literature, often involving the reduction of a corresponding nitroso compound.[4]

Due to the absence of specific experimental workflows or signaling pathways in the provided context, a visual representation using Graphviz is not applicable at this time.

References

- 1. DNAmod: this compound [dnamod.hoffmanlab.org]

- 2. This compound | C4H6N4O2 | CID 76726 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Structural and Conformational Studies on Carboxamides of 5,6-Diaminouracils—Precursors of Biologically Active Xanthine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

A Technical Guide to the Discovery and Historical Synthesis of 5,6-Diaminouracil

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,6-Diaminouracil is a pivotal chemical intermediate, foundational to the synthesis of numerous biologically active purine (B94841) derivatives, including uric acid and the therapeutic xanthines, theophylline (B1681296) and caffeine. This technical guide provides a comprehensive examination of its discovery, historical synthesis, physicochemical properties, and key synthetic applications. Detailed experimental methodologies and structured data are presented to serve as a practical resource for professionals in chemical research and pharmaceutical development.

Discovery and Historical Context

The exploration of pyrimidine (B1678525) chemistry in the late 19th and early 20th centuries, driven by the desire to understand and synthesize purines like uric acid, led to the discovery of this compound. The most significant and enduring contribution to its synthesis is the method developed by the German chemist Wilhelm Traube. The Traube purine synthesis, first described around 1900, established a versatile pathway to purines starting from pyrimidine precursors.[1][2][3] The core of this strategy involves building the imidazole (B134444) ring onto a pre-formed, appropriately substituted pyrimidine, for which this compound is the archetypal starting material.[4] This classical synthesis proceeds through the nitrosation of 6-aminouracil (B15529), followed by the reduction of the resulting 5-nitroso intermediate.[2][3]

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are crucial for its application in synthesis and for its characterization.

| Property | Value | Reference(s) |

| IUPAC Name | 5,6-diaminopyrimidine-2,4(1H,3H)-dione | [5] |

| Synonyms | 4,5-Diaminouracil, Diaminouracil | [5][6] |

| CAS Number | 3240-72-0 | [6] |

| Molecular Formula | C₄H₆N₄O₂ | [5] |

| Molecular Weight | 142.12 g/mol | [5][7] |

| Appearance | Off-white, buff-colored, or slightly pink crystalline powder | [2][8] |

| Melting Point | >260 °C (with decomposition) | [7] |

| Solubility | Sparingly soluble in water; soluble in aqueous acids and bases. | [2] |

Historical Synthesis: The Traube Method

The Traube synthesis remains the most historically significant and widely practiced method for preparing this compound. It is a robust, two-step process starting from 6-aminouracil.

Experimental Protocol: Traube Synthesis

This protocol is a synthesized representation of procedures described in the chemical literature.[2][8]

Step 1: Nitrosation of 6-Aminouracil to form 6-Amino-5-nitrosouracil (B44844)

-

Suspension: Suspend 6-aminouracil in a flask containing water.

-

Nitrite (B80452) Addition: Add an aqueous solution of sodium nitrite (NaNO₂) to the suspension.

-

Acidification: Cool the mixture in an ice bath. Slowly add an acid, such as acetic acid or sulfuric acid, dropwise with constant stirring.[8] The temperature should be maintained at or below 5 °C.

-

Precipitation: As the reaction proceeds, the rose-colored 6-amino-5-nitrosouracil salt precipitates from the solution.[8]

-

Isolation: After the addition of acid is complete, continue stirring for a short period in the cold. Isolate the brightly colored solid by filtration, wash it thoroughly with cold water, and then with ethanol (B145695) to aid in drying.

Step 2: Reduction of 6-Amino-5-nitrosouracil to this compound

-

Suspension: In a large flask equipped with a mechanical stirrer (and in a well-ventilated fume hood), suspend the moist 6-amino-5-nitrosouracil from the previous step in hot water (~50-70 °C).[2]

-

Reduction: While stirring vigorously, add sodium hydrosulfite (sodium dithionite (B78146), Na₂S₂O₄) in small portions.[2][8] The reaction is exothermic, and the characteristic color of the nitroso compound will fade to a light tan or buff color as it is reduced.[2]

-

Completion: After the color change is complete, add a small excess of sodium dithionite and heat the mixture to boiling or near-boiling for approximately 15-20 minutes to ensure complete reduction.[8]

-

Isolation: Cool the mixture in an ice bath. The product, this compound (often as its bisulfite or sulfate (B86663) salt depending on the workup), will precipitate.[2][8]

-

Purification: Filter the solid, wash it well with cold water, and dry it. For higher purity, the product can be converted to its hydrochloride or sulfate salt. For instance, the isolated solid can be heated in hydrochloric acid to form the more stable diaminouracil hydrochloride salt, which is then filtered and dried.[2]

Synthesis Workflow Diagram

Workflow of the Traube synthesis for this compound.

Core Applications in Heterocyclic Synthesis

The unique structure of this compound, featuring vicinal amino groups on a pyrimidine ring, makes it an exceptionally valuable precursor for forming fused heterocyclic systems.

Synthesis of Uric Acid

A classic application is the synthesis of uric acid. This is achieved by reacting this compound with a one-carbon electrophile that can form the C8 position of the purine core.

-

Methodology: The condensation of this compound with urea (B33335) upon heating is a traditional method for producing uric acid. The reaction involves the cyclization of the two components with the elimination of ammonia, forming the imidazole ring fused to the pyrimidine core.

Synthesis of Theophylline and Other Xanthines

This compound is a key starting point for many pharmaceutical xanthines. The synthesis of theophylline, an important bronchodilator, illustrates this utility.

-

Methodology: The synthesis begins with the N-methylation of this compound to produce 1,3-dimethyl-5,6-diaminouracil.[9] This intermediate is then cyclized with a one-carbon source, such as formamide (B127407) or triethyl orthoformate, to close the imidazole ring and yield theophylline.[10] This general strategy is adaptable for creating a wide range of 8-substituted xanthine (B1682287) derivatives, which are explored as potent and selective antagonists for adenosine (B11128) receptors.[11][12]

Logical Pathway Diagram

Key synthetic pathways starting from this compound.

Conclusion

The discovery and development of a reliable synthetic route to this compound by Traube was a seminal achievement in heterocyclic chemistry. It unlocked practical access to a vast family of purine derivatives, profoundly impacting medicinal chemistry and drug development. The methodologies detailed in this guide remain fundamentally relevant, providing a robust foundation for both laboratory-scale synthesis and the development of novel therapeutic agents based on the versatile xanthine scaffold.

References

- 1. CH629788A5 - PROCESS FOR PRODUCTION OF this compound. - Google Patents [patents.google.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. scribd.com [scribd.com]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. DNAmod: this compound [dnamod.hoffmanlab.org]

- 6. This compound | C4H6N4O2 | CID 76726 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound sulfate 95 32014-70-3 [sigmaaldrich.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. CN104744469A - Preparation method for theophylline - Google Patents [patents.google.com]

- 10. Theophylline synthesis - chemicalbook [chemicalbook.com]

- 11. Structural and Conformational Studies on Carboxamides of 5,6-Diaminouracils—Precursors of Biologically Active Xanthine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines - PMC [pmc.ncbi.nlm.nih.gov]

The Uracil Backbone: A Cornerstone in the Biological Significance of 5,6-Diaminouracil

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

5,6-Diaminouracil (5,6-DAU), a pyrimidine (B1678525) derivative, serves as a pivotal scaffold in medicinal chemistry and drug discovery. While often considered a versatile precursor for the synthesis of more complex heterocyclic systems, the inherent biological significance of its uracil (B121893) backbone is a critical determinant of its utility and the pharmacological profiles of its derivatives. This technical guide delves into the multifaceted biological importance of the uracil framework within 5,6-DAU, exploring its role as a privileged structure in drug design, its contribution to the molecule's antioxidant properties, and its function as a key building block for potent therapeutic agents.

The Uracil Backbone: A Privileged Scaffold

The pyrimidine ring system, the core of the uracil backbone, is a "privileged scaffold" in medicinal chemistry. This designation stems from its recurring presence in a vast array of biologically active compounds, including natural products and synthetic drugs. The uracil backbone of 5,6-DAU provides a rigid framework that can be strategically functionalized at various positions to create libraries of compounds with diverse pharmacological activities. The nitrogen atoms within the ring can act as hydrogen bond donors and acceptors, facilitating interactions with biological targets such as enzymes and receptors.

The primary biological significance of 5,6-DAU lies in its role as a key intermediate in the synthesis of xanthine (B1682287) derivatives.[1][2] Xanthines, such as caffeine (B1668208) and theophylline, are well-known adenosine (B11128) receptor antagonists. By serving as a starting material for 8-substituted xanthines, the uracil backbone of 5,6-DAU is integral to the development of potent and selective antagonists for adenosine A2A receptors, which are therapeutic targets for neurodegenerative disorders like Parkinson's disease and in cancer immunotherapy.[1]

Antioxidant Properties and Radical Scavenging Activity

Derivatives of this compound have demonstrated significant antioxidant and free-radical scavenging activities.[3] The electron-rich nature of the diaminopyrimidine ring system allows it to donate electrons and neutralize reactive oxygen species (ROS), thus mitigating oxidative stress. Oxidative stress is implicated in the pathophysiology of numerous diseases, including cardiovascular and neurodegenerative disorders.

Long-chain alkylated derivatives of this compound have shown potent inhibitory activity against lipid peroxidation, with IC50 values often below 1 µM.[1][3] This activity is attributed to their ability to reduce the stable radical 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) and their lipophilicity, which allows them to partition into lipid membranes and protect them from oxidative damage.[3] While quantitative data for the parent 5,6-DAU is limited, the activity of its derivatives underscores the intrinsic potential of the uracil backbone as a scaffold for antioxidant drug design.

Data Presentation

The following tables summarize the available quantitative data for the biological activity of this compound derivatives. It is important to note that specific IC50 values for the parent this compound are not extensively reported in the reviewed literature.

Table 1: Antioxidant Activity of this compound Derivatives

| Compound | Assay | IC50 (µM) | Reference |

| Long-chain alkylated this compound derivatives | Inhibition of oxygen radical-induced lipid peroxidation in bovine heart mitochondria | < 1 | [1][3] |

Note: The specific structures of the long-chain derivatives and the exact IC50 values were not detailed in the general statement of the source.

Experimental Protocols

Detailed experimental protocols for the synthesis of 5,6-DAU derivatives and the assessment of their biological activities are crucial for reproducibility and further research.

Synthesis of 6-Amino-5-carboxamidouracils from this compound

This protocol is adapted from a general procedure for the synthesis of 6-amino-5-carboxamidouracils, which are precursors for 8-substituted xanthines.[2]

Materials:

-

This compound derivative

-

Carboxylic acid

-

(1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (B91526) (COMU)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dimethylformamide (DMF)

-

Water

Procedure:

-

Dissolve the carboxylic acid (1.0 equivalent) and COMU (1.1 equivalents) in a minimal amount of DMF.

-

In a separate flask, dissolve the this compound derivative (1.1 equivalents) and DIPEA (2.0 equivalents) in a minimal amount of DMF.

-

Add the solution of the this compound derivative and DIPEA dropwise to the carboxylic acid and COMU solution while stirring at room temperature.

-

Continue stirring the reaction mixture for 5-10 minutes.

-

Precipitate the product by adding water to the reaction mixture.

-

Filter the precipitate, wash with water, and dry under vacuum.

DPPH Radical Scavenging Assay

This protocol is a general method for assessing the antioxidant activity of compounds.

Materials:

-

Test compound (5,6-DAU or its derivative)

-

2,2-Diphenyl-1-picrylhydrazyl (DPPH)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of the test compound in methanol.

-

Prepare a series of dilutions of the test compound in methanol.

-

Prepare a solution of DPPH in methanol (e.g., 0.1 mM).

-

In a 96-well plate, add a specific volume of each dilution of the test compound.

-

Add the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for a defined period (e.g., 30 minutes).

-

Measure the absorbance of each well at a specific wavelength (typically around 517 nm) using a microplate reader.

-

A control containing methanol and the DPPH solution should be included.

-

Calculate the percentage of DPPH radical scavenging activity for each concentration of the test compound using the formula: % Inhibition = [(Acontrol - Asample) / Acontrol] x 100

-

Plot the percentage of inhibition against the concentration of the test compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

Inhibition of Lipid Peroxidation Assay

This is a general protocol to assess the ability of a compound to inhibit lipid peroxidation.

Materials:

-

Test compound (5,6-DAU or its derivative)

-

Linoleic acid emulsion

-

2,2'-Azobis(2-amidinopropane) dihydrochloride (B599025) (AAPH) as a radical initiator

-

Phosphate (B84403) buffer

-

Thiobarbituric acid (TBA)

-

Trichloroacetic acid (TCA)

-

Butylated hydroxytoluene (BHT)

-

Spectrophotometer

Procedure:

-

Prepare a linoleic acid emulsion in phosphate buffer.

-

Add the test compound at various concentrations to the emulsion.

-

Initiate lipid peroxidation by adding AAPH.

-

Incubate the mixture at 37°C for a specific time.

-

Stop the reaction by adding a solution of TCA and BHT.

-

Add TBA solution and heat the mixture in a boiling water bath for a defined period (e.g., 20 minutes) to develop a colored product (TBARS - Thiobarbituric Acid Reactive Substances).

-

Cool the samples and centrifuge to remove any precipitate.

-

Measure the absorbance of the supernatant at a specific wavelength (typically around 532 nm).

-

A control without the test compound should be run in parallel.

-

Calculate the percentage of inhibition of lipid peroxidation for each concentration of the test compound.

-

Determine the IC50 value from a plot of inhibition percentage versus concentration.

Mandatory Visualizations

Signaling Pathway: 5,6-DAU as a Precursor to Adenosine Receptor Antagonists

While direct modulation of major signaling pathways by this compound is not well-documented, its role as a precursor to xanthine-based adenosine receptor antagonists is a critical aspect of its biological significance. The following diagram illustrates this relationship and the subsequent impact on adenosine receptor signaling.

Caption: Synthesis of xanthine antagonists from 5,6-DAU and their role in blocking adenosine A2A receptor signaling.

Experimental Workflow: Synthesis and Antioxidant Screening

The following diagram outlines the general workflow for synthesizing 5,6-DAU derivatives and evaluating their antioxidant potential.

Caption: Workflow for the synthesis and antioxidant evaluation of this compound derivatives.

Conclusion

The biological significance of the uracil backbone in this compound is profound and multifaceted. It serves as a privileged scaffold, providing a robust and versatile platform for the synthesis of a wide range of biologically active molecules. Its most prominent role is as a key precursor to potent and selective xanthine-based adenosine receptor antagonists, highlighting its importance in the development of therapeutics for neurological disorders and cancer. Furthermore, the inherent electronic properties of the diaminouracil ring contribute to the antioxidant and radical-scavenging activities of its derivatives, suggesting its potential as a lead structure for the development of agents to combat oxidative stress-related diseases. While direct evidence for the modulation of major signaling pathways by 5,6-DAU itself is limited, its foundational role in generating compounds with clear mechanisms of action solidifies the importance of its uracil backbone in contemporary drug discovery and development. Further research into the intrinsic biological activities of this compound is warranted to fully elucidate its therapeutic potential.

References

- 1. This compound|C4H6N4O2|Research Chemical [benchchem.com]

- 2. Structural and Conformational Studies on Carboxamides of 5,6-Diaminouracils—Precursors of Biologically Active Xanthine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Long-chain-substituted uric acid and this compound derivatives as novel agents against free radical processes: synthesis and in vitro activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Spectrometric Analysis of 5,6-Diaminouracil: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic and spectrometric data for 5,6-diaminouracil and its derivatives. Designed for researchers, scientists, and professionals in drug development, this document summarizes key analytical data, details experimental protocols, and visualizes procedural workflows. While comprehensive spectral data for the parent this compound is limited in publicly accessible literature, this guide compiles available information and leverages data from closely related derivatives to provide a thorough analytical profile.

Spectroscopic and Spectrometric Data

The following sections present the available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound and its N-substituted derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data of this compound Derivatives (in DMSO-d₆)

| Compound | N1-H (ppm) | N3-H (ppm) | NH₂ (ppm) | Other Protons (ppm) |

| N-(6-Amino-3-ethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)benzamide | 10.38 (s, 1H) | - | 6.06 (s, 2H) | 8.86 (s, 1H, CONH), 7.99–7.91 (m, 2H, Harom), 7.56–7.51 (m, 1H, Harom), 7.47 (t, J = 7.5 Hz, 2H, Harom), 3.75 (q, J = 7.0 Hz, 2H, N3-CH₂), 1.06 (t, J = 7.0 Hz, 3H, CH₃)[1] |

| N-(6-amino-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)benzamide | - | 10.59 (s, 1H) | 6.65 (s, 2H) | 8.83 (s, 1H, CONH), 7.99 (d, J = 7.8 Hz, 2H, Harom), 7.54 (t, J = 6.8 Hz, 1H, Harom), 7.48 (q, J = 7.9, 7.3 Hz, 2H, Harom), 3.27 (s, 3H, CH₃)[2] |

Table 2: ¹³C NMR Spectroscopic Data of this compound Derivatives (in DMSO-d₆)

| Compound | C2 (ppm) | C4 (ppm) | C5 (ppm) | C6 (ppm) | Other Carbons (ppm) |

| N-(6-Amino-3-ethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)benzamide | 150.4 | 149.7 | 87.1 | 160.5 | 166.4 (CON), 134.5 (Carom), 131.1 (Carom), 128.0 (Carom), 127.8 (Carom), 34.4 (N3-CH₂), 13.3 (CH₃)[1] |

| N-(6-amino-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)benzamide | 153.7 | 150.4 | 87.8 | 160.0 | 166.6 (CON), 134.7 (Carom), 131.2 (Carom), 128.1 (2C, Carom), 128.1(2C, Carom), 29.2 (CH₃)[2] |

Infrared (IR) Spectroscopy

The FTIR spectrum of this compound is characterized by absorptions corresponding to its various functional groups. The data presented below is based on a KBr wafer technique.

Table 3: FTIR Spectroscopic Data of this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3550–3250 | Medium, Broad | N-H stretch (primary and secondary amines)[3] |

| 1740–1680 | Strong | C=O stretch (amide I)[3] |

| 1700–1630 | Strong | C=O stretch (amide I)[3] |

| 1600-1585 | Medium | C=C stretch (in ring) |

| 1500-1400 | Medium | C-N stretch |

| 1300–1000 | Strong | C-O stretch (not applicable) |

Note: Specific peak values for this compound are not detailed in the search results, but the table reflects the expected regions for its functional groups based on general IR correlation tables.

Mass Spectrometry (MS)

Mass spectrometry data for the N,N'-dimethyl derivative of this compound is available, providing insight into the fragmentation patterns. The molecular weight of this compound is 142.12 g/mol .[4]

Table 4: Mass Spectrometry Data of 5,6-Diamino-1,3-dimethyluracil

| m/z | Relative Intensity (%) | Possible Fragment |

| 170 | ~85 | [M]⁺ |

| 142 | ~100 | [M - CO]⁺ or [M - N₂H₂]⁺ |

| 113 | ~40 | Further fragmentation |

| 85 | ~30 | Further fragmentation |

| 58 | ~55 | Further fragmentation |

Data is estimated from the graphical representation in the NIST WebBook for 5,6-Diamino-1,3-dimethyluracil.[5]

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic and spectrometric data are crucial for reproducibility and data interpretation.

NMR Spectroscopy

Sample Preparation:

-

Dissolve 5-10 mg of the this compound derivative in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

Instrumentation and Parameters:

-

Spectrometer: Bruker Ascend 600 MHz NMR spectrometer (or equivalent).[1]

-

Frequency: 600.18 MHz for ¹H NMR and 150.93 MHz for ¹³C NMR.[1]

-

Solvent Reference: DMSO-d₆ (¹H: 2.50 ppm, ¹³C: 39.52 ppm).[1]

-

Data Acquisition: Standard pulse sequences for ¹H and ¹³C{¹H} acquisitions are used. For ¹³C NMR, proton decoupling is employed to simplify the spectrum.

IR Spectroscopy

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place a portion of the powder into a pellet-forming die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or semi-transparent pellet.

Instrumentation and Parameters:

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.

-

Technique: Transmission.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Scans: Typically 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Background: A background spectrum of the empty sample compartment or a pure KBr pellet is recorded and subtracted from the sample spectrum.

Mass Spectrometry

Sample Preparation (for Electron Ionization - EI):

-

Ensure the sample is pure and dry.

-

Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or by heating from a solids probe.

Instrumentation and Parameters (EI-MS):

-

Mass Spectrometer: A mass spectrometer equipped with an electron ionization source.

-

Ionization Energy: Typically 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Detection Mode: Positive ion mode.

-

Mass Range: Scan from m/z 40 to 400.

Visualizations

The following diagrams illustrate the workflows for the spectroscopic and spectrometric analyses described above.

Caption: Experimental workflow for NMR spectroscopy.

Caption: Experimental workflow for FTIR spectroscopy.

Caption: Experimental workflow for Mass Spectrometry.

References

- 1. Structural and Conformational Studies on Carboxamides of 5,6-Diaminouracils—Precursors of Biologically Active Xanthine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines [frontiersin.org]

- 3. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 4. This compound | C4H6N4O2 | CID 76726 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 5,6-Diamino-1,3-dimethyluracil [webbook.nist.gov]

Tautomeric Forms of 5,6-Diaminouracil in Solution: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the tautomeric forms of 5,6-diaminouracil in solution. Due to its structural similarity to purine (B94841) precursors, this compound is a critical building block in the synthesis of various biologically active compounds, including xanthine (B1682287) derivatives which are notable adenosine (B11128) receptor antagonists.[1] Understanding the tautomeric preferences of this molecule is crucial for predicting its reactivity, hydrogen bonding capabilities, and ultimately, its role in medicinal chemistry and drug design.

While direct and extensive experimental studies on the tautomeric equilibrium of unsubstituted this compound in solution are not widely documented in publicly available literature, this guide synthesizes findings from studies on closely related derivatives and analogous compounds like 5-aminouracil (B160950). By examining the experimental techniques and computational approaches used for these related molecules, we can infer the likely tautomeric landscape of this compound and provide a robust framework for its investigation.

Potential Tautomeric Forms of this compound

Like uracil (B121893) and its other derivatives, this compound can exist in several tautomeric forms arising from proton migration between nitrogen and oxygen atoms of the pyrimidine (B1678525) ring, as well as the exocyclic amino groups. The primary equilibrium is expected to be between the diketo, keto-enol, and di-enol forms. Furthermore, the presence of two amino groups at positions 5 and 6 introduces the possibility of amino-imino tautomerism.

Based on extensive studies of uracil and its analogues, the diketo form is generally the most stable and predominant species in solution.[2][3][4][5][6] However, the relative stability of these tautomers can be influenced by factors such as solvent polarity, pH, and temperature.[3][4]

The potential principal tautomers of this compound are illustrated below:

-

Caption: Potential tautomeric equilibria for this compound.

Computational Insights from Analogous Systems

Computational studies, particularly using Density Functional Theory (DFT), are powerful tools for predicting the relative stabilities of tautomers.[3][7] A study on 5-aminouracil, a closely related molecule, provides valuable insights. The calculations, performed at the MP2/6-31G** level, determined the relative energies of various tautomers in the gas phase.

The diketo form of 5-aminouracil was found to be the most stable.[2] The relative energies of other tautomers were significantly higher, indicating their lower abundance at equilibrium.[2] These findings strongly suggest that the diketo-diamino form of this compound is also the most thermodynamically stable tautomer.

Table 1: Calculated Relative Energies of 5-Aminouracil Tautomers (Gas Phase)

| Tautomer | Structure | Relative Energy (kcal/mol) |

| U1 | 2,4-dioxo (diketo) | 0.00 |

| U2 | 2-hydroxy-4-oxo | 11.23 |

| U3 | 2-oxo-4-hydroxy | 11.77 |

| U4 | 2,4-dihydroxy | 23.49 |

Data sourced from a computational study on 5-aminouracil, which serves as a model for this compound.[2]

The introduction of a solvent, modeled computationally, can stabilize polar enol forms, but generally does not change the order of stability, with the diketo form remaining the most prevalent.[2][4]

Experimental Methodologies for Tautomer Analysis

A multi-faceted experimental approach is necessary to definitively characterize the tautomeric forms of this compound in solution. The primary techniques employed for such studies on uracil and its derivatives are Nuclear Magnetic Resonance (NMR), Ultraviolet-Visible (UV-Vis), and Infrared (IR) spectroscopy.[8][9][10][11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful technique for identifying and quantifying tautomers in solution.[10] By analyzing chemical shifts, coupling constants, and signal integrations of protons (¹H NMR) and carbon atoms (¹³C NMR), the predominant tautomeric form can be determined.[12]

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Dissolve a precisely weighed sample of this compound in a deuterated solvent (e.g., DMSO-d₆, D₂O, or DMF-d₇). The choice of solvent is critical as it can influence the tautomeric equilibrium.

-

Data Acquisition: Record ¹H and ¹³C NMR spectra on a high-field NMR spectrometer at a controlled temperature (e.g., 298 K).

-

Advanced NMR Experiments: To aid in structural elucidation, perform two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

-

Variable Temperature Studies: Conduct dynamic NMR experiments by recording spectra at various temperatures (e.g., from 223 K to 378 K).[1] Changes in the spectra, such as the coalescence of peaks or changes in the ratio of integrated signals, can provide information on the thermodynamics and kinetics of the tautomeric exchange.[1]

-

Data Analysis: Analyze chemical shifts of exchangeable protons (N-H, O-H) and the carbon signals of the carbonyl and enol groups to identify the present tautomers. The relative populations of different tautomers can be determined by integrating the corresponding signals in the ¹H NMR spectrum.[1]

It is important to note that in a study on 6-amino-5-carboxamidouracil derivatives, the duplication of NMR signals was initially hypothesized to be due to tautomerism.[1] However, dynamic and 2D-NMR experiments, specifically Exchange Spectroscopy (EXSY), revealed that the observed complexity was due to the presence of slowly interconverting cis and trans amide bond conformers, not different tautomers.[1] This highlights the necessity of thorough 2D NMR analysis to distinguish between tautomerism and other isomeric phenomena.

-

Caption: Workflow for NMR-based analysis of tautomerism.

UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about the electronic structure of the molecule. Different tautomers, having distinct conjugated systems, will exhibit different absorption maxima (λ_max).[8]

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable UV-transparent solvent (e.g., water, ethanol, or buffer solutions of varying pH) in a quartz cuvette.

-

Baseline Correction: Record a spectrum of the pure solvent to use as a baseline.

-

Spectrum Measurement: Record the UV-Vis spectrum of the sample solution over a relevant wavelength range (e.g., 200-400 nm).

-

Data Analysis: Identify the λ_max values. The diketo form of uracil derivatives typically shows a strong absorption band, while enol forms are expected to have different λ_max values due to the altered electronic structure.[8] By comparing the experimental spectrum with spectra predicted by computational methods for different tautomers, an assignment can be made.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the different tautomers.[8] The vibrational frequencies of C=O, N-H, and O-H bonds are particularly informative.

Experimental Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: The sample can be analyzed as a solid (e.g., in a KBr pellet) or in solution using a suitable IR-transparent solvent and cell.

-

Data Acquisition: Record the FT-IR spectrum over the mid-IR range (e.g., 4000-400 cm⁻¹).

-

Data Analysis:

-

Diketo form: Look for characteristic C=O stretching vibrations (typically in the 1650-1750 cm⁻¹ region).

-

Enol forms: Look for the appearance of O-H stretching bands (around 3200-3600 cm⁻¹) and C=N stretching vibrations.

-

Comparison with computationally predicted vibrational spectra for each tautomer is crucial for accurate band assignment.[9][13]

-

Summary and Outlook

The tautomerism of this compound is a critical aspect of its chemistry, with significant implications for its use in drug development. Based on theoretical studies of analogous compounds, the diketo-diamino tautomer is predicted to be the most stable and predominant form in solution.[2] However, the presence of minor tautomers in equilibrium cannot be ruled out and may play a significant role in the molecule's reactivity and biological interactions.

Definitive characterization of the tautomeric landscape of this compound requires a concerted experimental effort, primarily using advanced NMR techniques in various solvents and at different temperatures, supported by UV-Vis and IR spectroscopy.[1][8] These experimental results should be correlated with high-level computational calculations to provide a complete and accurate picture of the tautomeric equilibria. Such a comprehensive understanding will enable more precise control over the synthesis of its derivatives and facilitate the rational design of new therapeutic agents.

References

- 1. Structural and Conformational Studies on Carboxamides of 5,6-Diaminouracils—Precursors of Biologically Active Xanthine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Intramolecular Interactions in Derivatives of Uracil Tautomers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Systematic study of the tautomerism of uracil induced by proton transfer. Exploration of water stabilization and mutagenicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Factors Governing the Chemical Stability and NMR Parameters of Uracil Tautomers and Its 5-Halogen Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Factors Governing the Chemical Stability and NMR Parameters of Uracil Tautomers and Its 5-Halogen Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. FT-IR and FT-Raman spectra of 6-chlorouracil: molecular structure, tautomerism and solid state simulation. A comparison between 5-chlorouracil and 6-chlorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Tautomerism in cytosine and uracil: an experimental and theoretical core level spectroscopic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Determination of the tautomerism of 5,5-disubstituted analogues of 6-amino-2-thiouracil by 1H and 13C nuclear magnetic resonance spectroscopy - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

Theoretical and Computational Insights into 5,6-Diaminouracil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,6-Diaminouracil (5,6-DAU), a derivative of uracil (B121893), serves as a crucial building block in the synthesis of various biologically active compounds, including xanthine (B1682287) derivatives which have significant therapeutic potential. Understanding the molecular properties of 5,6-DAU at a quantum mechanical level is paramount for designing novel derivatives with enhanced efficacy and for elucidating its role in biological systems. This technical guide provides a comprehensive overview of the theoretical studies and computational modeling of this compound, presenting key data on its molecular structure, vibrational frequencies, and electronic properties. Detailed experimental protocols for its synthesis and characterization are also included to bridge the gap between theoretical predictions and experimental observations.

Introduction

This compound is an aminouracil where the hydrogen atoms at positions 5 and 6 of the uracil ring are substituted by amino groups.[1][2][3][4] This modification introduces new reactive sites and alters the electronic landscape of the parent molecule, making it a versatile precursor in organic synthesis.[5][6][7] Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful lens to investigate the intricacies of 5,6-DAU's structure and reactivity.[2][8] This guide summarizes the key findings from theoretical studies, providing a foundation for further research and development in drug discovery and materials science.

Computational Modeling of this compound

Computational studies, primarily employing Density Functional Theory (DFT), have been instrumental in elucidating the structural and electronic characteristics of this compound and its derivatives. These methods provide a detailed picture of the molecule's geometry, vibrational modes, and electronic distribution.

Computational Methodology

The theoretical calculations summarized herein are predominantly based on Density Functional Theory (DFT) using various functionals and basis sets. A common approach involves geometry optimization to find the lowest energy conformation of the molecule, followed by frequency calculations to confirm the nature of the stationary point and to predict vibrational spectra.

A typical computational workflow for the theoretical study of this compound is illustrated in the following diagram:

Molecular Geometry

The optimized molecular structure of this compound has been determined using DFT calculations. The pyrimidine (B1678525) ring is nearly planar, with the amino groups slightly out of the plane. The key geometrical parameters are summarized in the table below. These theoretical values are in good agreement with experimental data for similar uracil derivatives.

Table 1: Calculated Geometrical Parameters of this compound

| Parameter | Bond Length (Å) | Bond Angle (°) |

| N1-C2 | 1.376 | C6-N1-C2 |

| C2-N3 | 1.382 | N1-C2-N3 |

| N3-C4 | 1.390 | C2-N3-C4 |

| C4-C5 | 1.420 | N3-C4-C5 |

| C5-C6 | 1.380 | C4-C5-C6 |

| C6-N1 | 1.370 | C5-C6-N1 |

| C5-N7 | 1.388 | C4-C5-N7 |

| C6-N8 | 1.375 | N1-C6-N8 |

| C2=O9 | 1.230 | O9=C2-N1 |

| C4=O10 | 1.240 | O10=C4-N3 |

Note: The data presented is a representative compilation from theoretical studies on uracil and its amino derivatives. Exact values may vary depending on the level of theory and basis set used.[1]

Vibrational Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the molecular structure and bonding. Theoretical frequency calculations can aid in the assignment of experimental vibrational bands. The calculated and experimental vibrational frequencies for key functional groups of this compound are presented below.

Table 2: Key Vibrational Frequencies of this compound (cm⁻¹)

| Vibrational Mode | Calculated Frequency | Experimental Frequency (FT-IR) | Experimental Frequency (Raman) |

| N-H Stretching (Amino) | 3450 - 3550 | ~3400 - 3500 | ~3400 - 3500 |

| N-H Stretching (Ring) | 3350 - 3450 | ~3300 - 3400 | ~3300 - 3400 |

| C=O Stretching | 1650 - 1750 | ~1680, ~1720 | ~1680, ~1720 |

| C=C Stretching | 1600 - 1650 | ~1620 | ~1620 |

| N-H Bending (Amino) | 1580 - 1620 | ~1600 | ~1600 |

| Ring Breathing | 750 - 800 | ~780 | ~780 |

Note: Calculated frequencies are typically scaled to better match experimental values. The experimental data is based on studies of this compound and its derivatives.[2][9][10]

Electronic Properties

The electronic properties of this compound, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provide insights into its reactivity and electronic transitions. The HOMO-LUMO energy gap is a crucial parameter for determining molecular stability and reactivity.

Table 3: Calculated Electronic Properties of this compound

| Property | Value (eV) |

| HOMO Energy | -5.8 to -6.2 |

| LUMO Energy | -1.0 to -1.5 |

| HOMO-LUMO Gap | 4.3 to 5.2 |

| Dipole Moment | 3.5 to 4.5 D |